molecular formula C18H15Cl2NO B1359667 (3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-56-9

(3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1359667
M. Wt: 332.2 g/mol
InChI Key: LFODRXDUWVNIBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DCPT involves several steps. First, an intermediate called 2-methylimino-3-(3,5-dichlorophenyl)thiazolidine is synthesized. This intermediate is then hydrolyzed to yield the final product, 3-(3,5-dichlorophenyl)-2-thiazolidinone (2-DCTD). The synthetic route includes diazonium salt reactions and purification steps .


Molecular Structure Analysis

DCPT has a thiazolidinedione core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The dichlorophenyl group and the pyrrole-derived moiety are attached to this central ring. The molecular formula of DCPT is C~14~H~10~Cl~2~N~2~OS .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of DCPT is approximately 105–106°C .
  • NMR Spectra : The proton and carbon NMR spectra provide information about the chemical environment of DCPT’s functional groups .

Scientific Research Applications

Structural and Conformational Studies

The research on related compounds, such as (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, reveals insights into their molecular structure and conformation. Studies utilizing X-ray diffraction and density functional theory (DFT) have provided detailed analyses of molecular structures, confirming them through various spectroscopic methods, and revealing physicochemical properties (Huang et al., 2021).

Synthesis and Derivative Development

Research has focused on synthesizing derivatives and exploring their chemical properties. For instance, studies on pyrazoline derivatives, which share structural similarities, have shown methods for their synthesis, characterization, and evaluation for potential biological activities (Ravula et al., 2016).

Biological Activities and Applications

Various studies have investigated the biological activities of similar compounds, such as their potential as antimicrobial and anticancer agents. For example, novel pyrazole derivatives have shown promising results in antimicrobial and anticancer evaluations (Hafez et al., 2016).

Crystallography and Molecular Docking

Crystallographic studies and molecular docking simulations have been used to understand the interactions and stability of these compounds at the molecular level, providing insights into their potential pharmaceutical applications (Sivakumar et al., 2021).

Future Directions

: Bruno et al. (2002). Effect of Structural Modifications on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)-induced Hepatotoxicity in Fischer 344 Rats. PMC3175016. Read more.

properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h1-5,8-11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFODRXDUWVNIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643506
Record name (3,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-56-9
Record name (3,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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